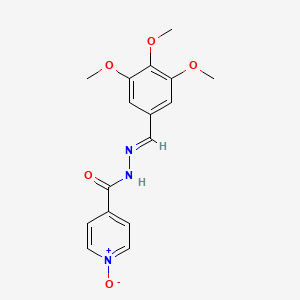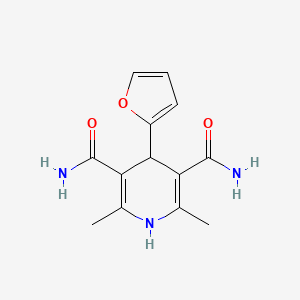
4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide is part of a broader class of compounds known for their diverse chemical reactions and potential applications in various fields due to their unique molecular structure. These compounds have been synthesized and analyzed using various spectroscopic and computational methods to understand their properties and reactivity patterns.
Synthesis Analysis
The synthesis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, including the compound of interest, involves multi-step chemical reactions characterized by infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), elemental analysis, ultraviolet spectrum (UV), and fluorescence techniques. The process also utilizes X-ray single crystal diffraction for structural characterization (Li et al., 2014).
Molecular Structure Analysis
Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations offer insights into the molecular structures, molecular frontier orbitals, and the spectra of electronic absorption and emission, facilitating a systematic understanding of the structures and optical properties of these compounds (Li et al., 2014).
Chemical Reactions and Properties
Reactivity studies indicate that alkyl-substituted 4-(2′-furyl)pyridines undergo bromination and nitration in the furan ring, but resist electrophilic substitution reactions like acetylation and chloro-aminomethylation. These observations provide valuable information on the chemical behavior and potential reactivity routes for these compounds (Prostakov et al., 1982).
Physical Properties Analysis
Extended hydrogen bonding studies reveal the significance of intramolecular and intermolecular hydrogen bonding in determining the solid-state and solution phase properties of pyridine-dicarboxamides, including variations in extended structures and bonding patterns influenced by substituent modifications (Marlin et al., 2000).
Chemical Properties Analysis
Investigations into the antitubercular activity of N,N-diaryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have shown that these compounds exhibit moderate activity against Mycobacterium tuberculosis, highlighting their potential medicinal applications. The study also underscores the importance of structural modification in enhancing biological activity (Amini et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-6-9(12(14)17)11(8-4-3-5-19-8)10(13(15)18)7(2)16-6/h3-5,11,16H,1-2H3,(H2,14,17)(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMAYNIGALNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)N)C2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

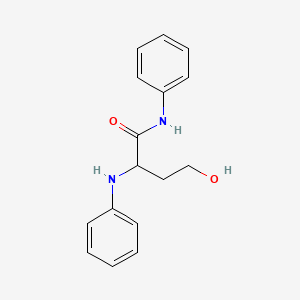
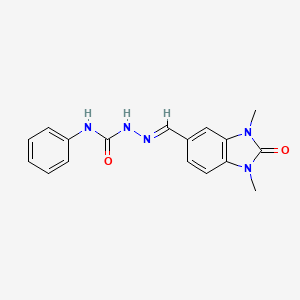
![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)
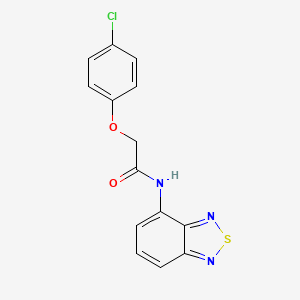
![1-(4-methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone](/img/structure/B5534024.png)
![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)
![5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5534028.png)
![8-fluoro-N-[(5-methyl-3-isoxazolyl)methyl]-2-quinolinecarboxamide](/img/structure/B5534040.png)
![1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5534054.png)
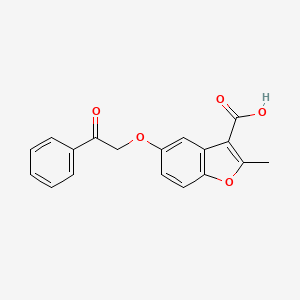
![5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5534067.png)
